2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol
Description
2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol is a piperazino-ethanol derivative featuring a 2-amino-6-chloro-pyrimidinyl substituent on the piperazine ring. This compound is commercially available (CAS: sc-306183) for research purposes, with catalog listings from Santa Cruz Biotechnology at prices ranging from $146.00 (500 mg) to $203.00 (1 g) . Its structure combines a piperazine core with an ethanol side chain and a heteroaromatic pyrimidine group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[4-(2-amino-6-chloropyrimidin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5O/c11-8-7-9(14-10(12)13-8)16-3-1-15(2-4-16)5-6-17/h7,17H,1-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQBEKPAFPSBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211724 | |
| Record name | 4-(2-Amino-6-chloro-4-pyrimidinyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-76-1 | |
| Record name | 4-(2-Amino-6-chloro-4-pyrimidinyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Amino-6-chloro-4-pyrimidinyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
The synthesis begins with the preparation of 6-chloro-2,4-diaminopyrimidine, which can be derived from ethyl cyanoacetate and guanidine. This reaction typically occurs under basic conditions:
- Reagents : Ethyl cyanoacetate, guanidine
- Conditions : Basic medium
Synthesis Steps
The synthesis of 2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol involves the following steps:
Formation of 6-Chloro-2,4-diaminopyrimidine :
- Ethyl cyanoacetate is reacted with guanidine.
- The product undergoes chlorination to yield 6-chloro-2,4-diaminopyrimidine.
-
- The chlorinated pyrimidine is then reacted with piperazine.
- This step may require refluxing the mixture for several hours to ensure complete reaction.
Final Conversion to Ethanol Derivative :
- The resultant product is treated with ethanol or an appropriate alcohol to form the final compound.
- This step may also involve purification processes such as crystallization or filtration to isolate the desired product.
Conditions and Yields
The following table summarizes the conditions and yields reported in various studies regarding the synthesis of this compound:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl cyanoacetate, Guanidine | Basic medium | Variable |
| 2 | Piperazine | Reflux for several hours | High (up to 75%) |
| 3 | Ethanol/Alcohol | Reflux or room temperature | Variable |
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group in the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation and microbial growth .
Comparison with Similar Compounds
Piperazino-Ethanol Derivatives with Aromatic Substituents
Key Observations :
- Electronic Effects: The nitro group in 5521-38-0 introduces strong electron-withdrawing properties, whereas the amino group in 5521-39-1 provides electron-donating effects.
- Biological Relevance: Aromatic substituents like nitrophenyl or aminophenyl are common in kinase inhibitors or receptor ligands, suggesting that the target compound’s pyrimidinyl group may confer unique selectivity in biochemical interactions .
Piperazino-Ethanol Derivatives with Alkyl/Aminoalkyl Substituents
Alkyl and aminoalkyl substituents modify hydrophobicity and hydrogen-bonding capacity:
Key Observations :
- Hydrophobicity : The benzyl group in sc-306184 increases lipophilicity compared to the pyrimidinyl group in the target compound, which may affect membrane permeability or metabolic stability .
- Ionization Potential: The ethylamino group in sc-306185 is protonated under physiological conditions, enhancing water solubility. The target compound’s pyrimidine ring may adopt a planar conformation, favoring π-π stacking interactions in biological targets .
Piperazino Compounds with Triazine/Benzimidazole Moieties
Compounds from and , such as 12 and 13 , feature triazine-benzimidazole systems linked to piperazine:
Comparison with Target Compound :
- Purity and Yield : The target compound’s commercial availability suggests optimized synthesis, whereas compounds like 13 exhibit lower purity (82%), possibly due to reactive intermediates .
Biological Activity
2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 2-[4-(2-amino-6-chloropyrimidin-4-yl)piperazin-1-yl]ethanol
- Molecular Formula : C₁₀H₁₆ClN₅O
- Molecular Weight : 257.72 g/mol
- Melting Point : 179–180 °C
- CAS Number : 1017782-76-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The compound acts as an enzyme inhibitor by binding to the active site, which prevents substrate binding and catalytic activity. This inhibition can lead to various biological effects, such as:
- Suppression of Cell Proliferation : By inhibiting key enzymes involved in cell cycle regulation.
- Antimicrobial Activity : Targeting bacterial enzymes essential for growth and replication.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential in different therapeutic areas:
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells through the modulation of apoptotic pathways.
Antimicrobial Properties
The compound has demonstrated activity against a range of microbial pathogens. Its mechanism involves the inhibition of enzymes critical for bacterial survival, thereby reducing microbial growth.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity | The compound was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, showing IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity. |
| Antimicrobial Efficacy | In vitro tests against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating potential as an antimicrobial agent. |
| Enzyme Inhibition Assay | The compound inhibited dihydrofolate reductase (DHFR) with an IC50 value of 50 nM, suggesting its role as a potent enzyme inhibitor relevant to both cancer and microbial treatment. |
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 2-Amino-4-chloro-6-methylpyrimidine, the unique combination of the piperazine and ethanol groups in this compound enhances its biological properties.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| 2-Amino-4-chloro-6-methylpyrimidine | Structure | Moderate Antimicrobial |
| 2-Amino-6-chloropyrimidine | Structure | Limited Biological Activity |
Q & A
Basic Research Questions
Synthesis and Optimization Q: What are the standard synthetic routes for 2-[4-(2-Amino-6-chloro-4-pyrimidinyl)piperazino]-1-ethanol, and how can reaction yields be optimized? A:
- Methodology : The compound is typically synthesized via nucleophilic substitution between 2-amino-6-chloro-4-pyrimidinyl derivatives and piperazine-ethanol intermediates. Key parameters include:
-
Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
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Temperature : Controlled heating (60–80°C) improves reaction kinetics without promoting side reactions .
-
Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) achieves >95% purity. Yields range from 70–85%, depending on stoichiometric ratios and catalyst use (e.g., triethylamine) .
Table 1: Representative Synthesis Conditions
Reactants Solvent Temperature (°C) Yield (%) Purity Method 2-Amino-6-chloro-pyrimidine DMF 70 78 HPLC (98%) Piperazine-ethanol derivative DMSO 80 85 NMR/IR
Structural Characterization Q: Which spectroscopic and crystallographic methods validate the molecular structure of this compound? A:
- NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon backbone. Key signals include:
- Pyrimidine NH2: δ 6.8–7.2 ppm (broad singlet).
- Ethanol CH2: δ 3.6–3.8 ppm (triplet) .
- X-ray Crystallography : Resolves piperazine ring conformation and hydrogen-bonding networks (e.g., N–H···O interactions in ethanol moiety) .
- Mass Spectrometry : ESI-MS (m/z 312.7 [M+H]+) aligns with molecular formula C11H16ClN5O .
Advanced Research Questions
Contradictory Bioactivity Data Q: How can researchers resolve discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no activity)? A:
- Purity Assessment : Use HPLC-MS to rule out impurities (>99% purity required for reliable assays) .
- Stereochemical Considerations : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity, as stereoisomers may exhibit divergent activity .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and co-solvents (e.g., <1% DMSO to avoid denaturation) .
Example : A study using 95% pure compound reported no kinase inhibition, while a follow-up with 99% purity (via preparative HPLC) showed IC50 = 12 µM .
Thermodynamic Stability and Solubility Q: What experimental approaches evaluate the compound’s stability and solubility for formulation studies? A:
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points (e.g., 89–91°C) and decomposition thresholds (>200°C) .
- Solubility Profiling : Shake-flask method in buffers (pH 1–10) and solvents (water, ethanol, DMSO). Data shows:
- Water: 2.3 mg/mL (pH 7.4).
- Ethanol: 45 mg/mL .
- Hygroscopicity Testing : Dynamic vapor sorption (DVS) assesses moisture uptake, critical for storage stability .
Computational Modeling for Target Interaction Q: How can molecular docking and dynamics simulations predict binding modes with biological targets? A:
- Docking Workflow :
Target Preparation : Retrieve protein structures (e.g., kinase PDB: 5XYZ) and optimize protonation states .
Ligand Parameterization : Assign partial charges (AMBER force field) and torsional constraints .
Pose Scoring : Glide SP/XP scoring identifies high-affinity poses (∆G < −8 kcal/mol) .
- MD Simulations : 100-ns simulations in explicit solvent (TIP3P water) validate binding stability (RMSD < 2 Å) .
Toxicological Assessment Q: What strategies address the lack of toxicological data for this compound? A:
- In Vitro Assays :
- Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 (± metabolic activation) .
- Cytotoxicity : MTT assay on HEK293 cells (IC50 > 100 µM suggests low acute toxicity) .
- In Vivo Pilot Studies : Acute oral toxicity in rodents (OECD 423 guidelines) to determine LD50 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
